molecular formula C16H16O3 B1595600 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 351066-36-9

3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No.: B1595600
CAS No.: 351066-36-9
M. Wt: 256.3 g/mol
InChI Key: YXMSGTVWNGZDMN-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (CAS 351066-36-9) is a benzaldehyde derivative of interest in organic synthesis and life science research. This compound features a molecular formula of C16H16O3 and a molecular weight of 256.30 g/mol . It is supplied with a purity of 95.0% and should be stored sealed in a dry environment, ideally between 2-8°C . Benzaldehyde derivatives structurally related to this compound are widely employed as key raw materials in pharmacological research . In particular, such specialized aldehydes serve as crucial building blocks in medicinal chemistry for the development of novel bioactive molecules, including potential enzyme inhibitors . This product is intended for use in a laboratory setting by qualified researchers. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use. Please consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

3-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-3-5-13(6-4-12)11-19-15-8-7-14(10-17)9-16(15)18-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMSGTVWNGZDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341147
Record name 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351066-36-9
Record name 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary preparation method for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde involves an etherification reaction between 3-methoxybenzaldehyde and 4-methylbenzyl chloride. This reaction typically proceeds via nucleophilic substitution, where the phenolic hydroxyl group of 3-methoxybenzaldehyde is alkylated by 4-methylbenzyl chloride under basic conditions.

Key Reaction Parameters:

  • Starting Materials:

    • 3-Methoxybenzaldehyde
    • 4-Methylbenzyl chloride
  • Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the phenolic hydroxyl group, generating the phenolate ion which acts as the nucleophile.

  • Solvent: Dimethylformamide (DMF) is the preferred solvent due to its polar aprotic nature, which facilitates nucleophilic substitution reactions.

  • Temperature: Elevated temperatures (typically 80–130 °C) are applied to increase reaction rate and yield.

  • Reaction Time: Several hours (usually 2–12 hours) depending on scale and conditions.

General Reaction Scheme:

$$
\text{3-Methoxybenzaldehyde} + \text{4-Methylbenzyl chloride} \xrightarrow[\text{DMF}]{\text{K}2\text{CO}3, \Delta} \text{this compound}
$$

This method is well-documented in organic synthesis literature and is scalable for industrial applications with process optimization.

Industrial Production Considerations

While detailed industrial protocols are proprietary and less publicly documented, the industrial synthesis of this compound typically involves:

Reaction Optimization and Variations

Several parameters can be optimized to improve yield and selectivity:

Parameter Typical Condition Effect on Reaction
Base Potassium carbonate (K2CO3) Efficient deprotonation, moderate strength base
Solvent DMF Polar aprotic solvent enhances nucleophilicity
Temperature 80–130 °C Higher temperature increases reaction rate
Molar Ratios 1:1 to 1:1.2 (aldehyde:chloride) Slight excess of alkylating agent can drive reaction to completion
Reaction Time 4–12 hours Longer times improve conversion but risk side reactions

Alternate bases such as cesium carbonate or sodium hydride may also be employed depending on desired reaction kinetics and substrate sensitivity.

Chemical Reaction Analysis

The aldehyde functional group in this compound remains reactive post-synthesis and can undergo further chemical transformations:

Reaction Type Reagents/Conditions Products
Oxidation Potassium permanganate (KMnO4), acidic medium Corresponding carboxylic acid derivative
Reduction Sodium borohydride (NaBH4) Corresponding benzyl alcohol derivative
Nucleophilic Substitution Strong nucleophiles (OH⁻, NH₂⁻) in polar solvents Substituted benzaldehyde derivatives

These reactions allow for further functionalization and diversification of the compound for research and industrial applications.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose/Outcome
1 3-Methoxybenzaldehyde + K2CO3 in DMF, heat Formation of phenolate ion
2 Addition of 4-methylbenzyl chloride, continued heating Nucleophilic substitution to form ether linkage
3 Work-up (quenching, extraction) Isolation of crude product
4 Purification (recrystallization or chromatography) Pure this compound

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and fine chemicals .

Biology: In biological research, this compound can be used to study the effects of benzaldehyde derivatives on biological systems. It may also be used in the development of new bioactive compounds .

Medicine: This compound may be explored for similar applications .

Industry: In the industrial sector, this compound can be used in the manufacture of fragrances, flavors, and other specialty chemicals. Its unique structure makes it a valuable component in the formulation of various products .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is not extensively studied. as a benzaldehyde derivative, it is likely to interact with biological molecules through its aldehyde group. This interaction can lead to the formation of Schiff bases with amines, which may play a role in its biological activity. The methoxy and 4-methylbenzyl groups may also influence its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Key Findings and Functional Group Effects

4-Methoxybenzyloxy () enhances electron density, improving solubility in polar solvents, whereas the target’s 4-methyl group increases hydrophobicity, favoring lipid membrane penetration in biological systems .

Synthetic Efficiency :

  • The unsubstituted benzyloxy derivative () achieves a higher yield (94%) due to simpler reaction kinetics, while triazole-containing analogs () require multi-step click chemistry, reducing efficiency (68%) .
  • Propargyloxy derivatives () enable modular synthesis via azide-alkyne cycloaddition but require stringent temperature control to prevent alkyne polymerization .

Biological Activity :

  • Triazole derivatives () exhibit superior antimicrobial activity compared to ciprofloxacin, attributed to the triazole ring’s ability to disrupt bacterial membranes .
  • The curcumin analog () demonstrates antioxidant properties, suggesting that the target compound’s 4-methyl group could similarly enhance radical scavenging if functionalized appropriately .

Catalyst and Solvent Optimization :

  • Synthesis of triazole analogs () requires precise catalyst tuning (e.g., Cu(I) for cycloaddition), whereas benzylation reactions () proceed efficiently with K₂CO₃ as a base .
  • Solvent polarity significantly impacts yields; for example, dichloromethane improves isolation of intermediates in nitrobenzyloxy derivatives .

Biological Activity

3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a compound belonging to the class of methoxy-substituted benzaldehydes, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antifungal, and antioxidant activities, along with insights from recent studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a benzyl ether group attached to a benzaldehyde core. Its molecular formula is C16H16O3C_{16}H_{16}O_3. The compound's structure enables it to interact with various biological targets, influencing its activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against several fungal strains, including:

  • Candida albicans
  • Aspergillus niger
  • Penicillium sp.

These findings suggest that the compound could be utilized in developing antifungal agents or preservatives in food and pharmaceutical industries.

2. Antioxidant Activity

The compound has also demonstrated notable antioxidant activity. It was shown to inhibit lipid peroxidation, which is a key factor in oxidative stress-related diseases. This property makes it a candidate for further research in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

3. Insecticidal Activity

In addition to its antimicrobial properties, this compound has been reported to possess insecticidal activity against termites. This suggests potential applications in pest control and agriculture.

Toxicity and Safety

While the biological activities of this compound are promising, safety assessments indicate that it may act as a skin and eye irritant. Moreover, it poses risks if ingested or inhaled. Thus, appropriate handling precautions are necessary during laboratory and industrial applications.

Applications in Research and Industry

The compound's diverse biological activities position it as a valuable candidate for various applications:

  • Pharmaceuticals: Potential development of new antifungal or antioxidant drugs.
  • Agriculture: Use as an insecticide or fungicide in crop protection.
  • Food Industry: Application as a natural preservative due to its antimicrobial properties.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of derivatives of this compound. For instance, modifications to the benzaldehyde structure have been shown to enhance biological activity significantly. A comparative analysis of various analogs indicated that specific substitutions could improve efficacy against microbial strains while maintaining safety profiles .

Summary Table of Biological Activities

Activity Effectiveness Target Organisms
AntimicrobialEffective against fungiCandida albicans, Aspergillus niger
AntioxidantInhibits lipid peroxidationGeneral cellular mechanisms
InsecticidalActive against termitesTermites

Future Directions

Despite the promising findings regarding this compound's biological activities, further research is essential to:

  • Investigate the compound's full safety profile.
  • Explore its mechanisms of action at the molecular level.
  • Develop formulations that enhance its solubility and bioavailability for practical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via etherification reactions . For example, 4-fluorobenzaldehyde can react with hydroxybenzaldehyde derivatives under basic conditions (e.g., NaOH) to form the ether linkage . Williamson ether synthesis is another approach, where a benzyl halide reacts with a phenolic aldehyde. Reaction optimization includes controlling temperature (room temperature to reflux), solvent selection (ethanol or DMF), and stoichiometry. Recrystallization from ethanol is commonly used for purification .
Key Parameters Typical Conditions
SolventEthanol, DMF
BaseNaOH, K₂CO₃
Temperature25–80°C
PurificationRecrystallization (ethanol)

Q. How is the structure of this compound confirmed spectroscopically?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks for the aldehyde proton (δ ~10 ppm), methoxy groups (δ ~3.8 ppm), and aromatic protons (δ 6.5–7.5 ppm) are analyzed. For example, in related compounds, the benzyloxy moiety shows splitting patterns consistent with para-substitution .
  • FTIR : Stretching vibrations for C=O (~1680 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) are observed .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) are matched to the theoretical molecular weight (e.g., 272.3 g/mol for derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer : Use SHELX software (e.g., SHELXL) for refinement. Discrepancies in bond lengths/angles are addressed by:

  • Cross-validating data with DFT calculations to predict optimal geometries.

  • Testing multiple refinement models (e.g., twin refinement for twinned crystals).

  • Applying restraints to thermally disordered groups .

    Software Tool Application
    SHELXLSmall-molecule refinement
    Olex2Visualization and model building
    MercuryCrystal structure analysis

Q. How are reaction kinetics and by-product formation managed in the synthesis of derivatives like triazoles or chalcones?

  • Methodological Answer :

  • Catalyst Optimization : Copper(I) catalysts (e.g., CuI) for click reactions improve triazole yields. Catalyst loading (5–10 mol%) and solvent polarity (DMSO vs. ethanol) significantly affect reaction rates .
  • By-Product Mitigation : HPLC or GC-MS monitors side products (e.g., unreacted aldehyde). Adjusting stoichiometry (e.g., NaN₃:benzyl chloride = 1:1.2) minimizes impurities .

Q. What analytical methods quantify trace impurities in this compound?

  • Methodological Answer :

  • HPLC-DAD : A C18 column with acetonitrile/water mobile phase separates impurities. Detection at 254 nm identifies aromatic by-products .
  • LC-MS/MS : Quantifies low-abundance impurities (e.g., residual solvents) using MRM transitions. EFSA guidelines recommend limits of <0.1% for unidentified impurities .

Experimental Design & Data Analysis

Q. How to design experiments for studying the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst, aryl boronic acids, and K₂CO₃ in THF/water. Monitor progress via TLC (hexane:ethyl acetate = 3:1).
  • Kinetic Studies : Vary temperature (40–80°C) and measure conversion rates via ¹H NMR integration .

Q. What computational methods predict the compound’s electronic properties for drug design?

  • Methodological Answer :

  • DFT Calculations : Gaussian09 with B3LYP/6-31G* basis set calculates HOMO/LUMO energies, polarizability, and electrostatic potential surfaces.
  • Molecular Docking : AutoDock Vina screens binding affinities to targets like kinase enzymes (e.g., cFMS in GW 2580 derivatives) .

Contradiction Handling & Reproducibility

Q. How to address discrepancies in reported spectral data across studies?

  • Methodological Answer :

  • Reproduce experiments under standardized conditions (solvent, concentration).
  • Compare with reference datasets (e.g., PubChem or ChemSpider entries) .
  • Use deuterated solvents (CDCl₃, DMSO-d₆) to eliminate solvent-shift artifacts .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Reactant of Route 2
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3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

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